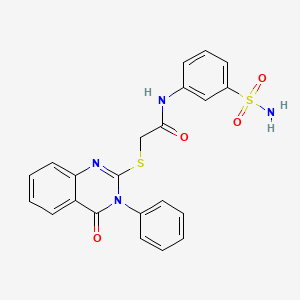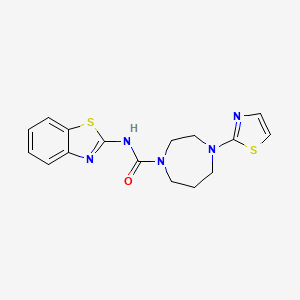
3-methoxy-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as Compound A, and it has been found to have a variety of effects on biological systems. In
科学研究应用
Compound A has been found to have a variety of applications in scientific research. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Compound A has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of Compound A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in biological systems. Specifically, it has been found to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell proliferation and survival. By inhibiting this enzyme, Compound A may be able to slow or stop the growth of cancer cells. Additionally, it has been found to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, Compound A may be able to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
Compound A has a variety of biochemical and physiological effects on biological systems. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of inflammatory pathways. Additionally, it has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using Compound A in lab experiments is that it can be produced in large quantities relatively easily. Additionally, it has been found to have a variety of effects on biological systems, making it a versatile compound for use in scientific research. However, there are also limitations to using this compound. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. Additionally, more research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on Compound A. One area of research could be to further investigate its antitumor activity and potential use in cancer treatment. Additionally, more research is needed to understand its mechanism of action and how it interacts with biological systems. Another area of research could be to investigate its potential use in the treatment of inflammatory diseases and neurodegenerative diseases. Overall, there is still much to be learned about Compound A, and further research is needed to fully understand its potential applications in scientific research.
合成方法
The synthesis of Compound A involves several steps, including the reaction of 3-methoxy-N-(5-bromo-2-piperidin-1-ylphenyl)benzamide with morpholine and sodium hydride to form the intermediate compound. This intermediate is then reacted with p-toluenesulfonyl chloride to form the final product, 3-methoxy-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide. The synthesis of this compound is relatively straightforward, and it can be produced in large quantities for use in scientific research.
属性
IUPAC Name |
3-methoxy-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-30-19-7-5-6-18(16-19)23(27)24-21-17-20(32(28,29)26-12-14-31-15-13-26)8-9-22(21)25-10-3-2-4-11-25/h5-9,16-17H,2-4,10-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGIWERLTBGMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534513.png)
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7534519.png)
![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)
![4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol](/img/structure/B7534526.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide](/img/structure/B7534527.png)

![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7534535.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide](/img/structure/B7534552.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B7534576.png)
